Phenethyl benzoate
Overview
Description
Phenethyl benzoate is a compound that is related to various benzoate esters and phenolic derivatives. While the provided papers do not directly discuss phenethyl benzoate, they do provide insights into the chemistry of related benzoate esters and phenolic compounds. For instance, the synthesis of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens suggests the versatility of benzoate esters in creating materials with unique properties . Additionally, the metabolism of benzoate esters by wood-rotting fungi to yield benzyl alcohol derivatives and salicylates indicates the biological relevance and transformation of such compounds .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For example, the synthesis of tetrakis(phenylethynyl)benzenes and bis(dehydrobenzoannuleno)benzenes with donor/acceptor groups involves tetra-substitutions that affect the optical and material properties of the compounds . Similarly, the synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes demonstrates a general and convenient method for creating structurally characterized heterocycles . The synthesis of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens is achieved through esterification reactions of 10-undecynoic acid .
Molecular Structure Analysis
The molecular structure of compounds related to phenethyl benzoate has been characterized using various techniques. Single-crystal X-ray analysis has been used to determine the planar structures of benzo[1,2-b:4,5-b']dichalcogenophenes . Gas electron diffraction has been employed to study the molecular structure of phenyl benzoate, providing insights into the relationship between molecular structure and the stability of liquid crystals .
Chemical Reactions Analysis
Benzoate esters and phenolic compounds undergo a variety of chemical reactions. For instance, the metabolism of benzoate esters by fungi leads to the formation of benzyl alcohol derivatives and salicylates . The chemisorption of benzoate on Cu(110) surfaces results in the conversion to benzene via phenyl radicals, demonstrating a kinetic observation of conformational effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to phenethyl benzoate are influenced by their molecular structures. The mesomorphic behavior of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens is investigated using differential scanning calorimetry (DSC), polarized optical microscopy (POM), and X-ray diffraction (XRD) . The physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes are elucidated by cyclic voltammetry (CV) and UV-vis spectra .
Scientific Research Applications
Anaerobic Degradation of Benzene
Research has shown that benzene, a structurally related compound to phenethyl benzoate, can undergo biodegradation under anaerobic conditions with various electron acceptors. Studies have focused on the microbial processes involved in this degradation, revealing the importance of certain bacterial groups and metabolic pathways. For instance, a study found benzoate as an intermediate in the anaerobic degradation of benzene, supporting the idea of direct carboxylation as an initial activation mechanism (Abu Laban et al., 2009).
Microbial Degradation in Landfills
In the context of landfills, research has evaluated the anaerobic biodegradability of various compounds, including benzoate, by microorganisms present in decomposing refuse. This research provides insights into the microbial capabilities and environmental conditions that influence the degradation process of benzoate derivatives (Wang & Barlaz, 1998).
Plant Glycosyltransferase Activity
In plants, glycosyltransferase enzymes play a crucial role in modifying benzoates, a compound class related to phenethyl benzoate, by attaching glucose molecules to them. This modification is essential for various plant physiological processes and has been extensively studied to understand the biochemical pathways and specific enzymes involved (Lim et al., 2002).
Iontophoretic Transport Studies
The iontophoretic transport of benzoate across skin has been investigated to understand the principles of transdermal delivery systems. This research is relevant to phenethyl benzoate due to the chemical similarities and provides insights into how such compounds can be effectively delivered through the skin (Bellantone et al., 1986).
Anaerobic Metabolism Mechanisms
The mechanisms of anaerobic metabolism of benzene, closely related to phenethyl benzoate, have been studied to understand the intermediate steps and compounds involved. This research has identified phenol and benzoate as key intermediates, providing insights into the complex biochemical pathways in microbial systems (Coates et al., 2002).
Biodegradation Metabolite Detection
Studies have focused on detecting specific metabolites during the biodegradation of benzene, a structurally similar compound to phenethyl benzoate. These studies provide a deeper understanding of the metabolic processes and pathways involved in the degradation of such compounds (Ulrich et al., 2005).
Safety And Hazards
Phenethyl benzoate is classified as an Aquatic Chronic 2 substance, indicating it is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant . Personal protective equipment should be used, and contact with skin, eyes, and ingestion or inhalation should be avoided .
properties
IUPAC Name |
2-phenylethyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-15(14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSORMYZMWHVFOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047590 | |
Record name | 2-Phenylethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
189.00 °C. @ 12.00 mm Hg | |
Record name | 2-Phenylethyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033946 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Phenethyl benzoate | |
CAS RN |
94-47-3 | |
Record name | Phenylethyl benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenethyl benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenethyl benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-phenylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Phenylethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenethyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENETHYL BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C143929GK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Phenylethyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033946 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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